molecular formula C20H24O7 B028385 Olivil CAS No. 2955-23-9

Olivil

Cat. No.: B028385
CAS No.: 2955-23-9
M. Wt: 376.4 g/mol
InChI Key: BVHIKUCXNBQDEM-JSNMRZPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olivil is a naturally occurring lignan, a type of phenolic compound, found in various plants, including olive trees (Olea europaea) It is known for its antioxidant properties and potential health benefits The chemical structure of this compound includes a tetrahydrofuran ring, which is characteristic of many lignans

Biochemical Analysis

Biochemical Properties

Olivil interacts with various biomolecules in biochemical reactions. It has been synthesized and studied for its antioxidant activity . The structure of this compound plays a significant role in its biochemical reactions. For instance, the presence of a tertiary hydroxy group in this compound was found to reduce its antioxidant activity .

Molecular Mechanism

The molecular mechanism of this compound’s action is largely attributed to its antioxidant activity. It is believed to exert its effects at the molecular level by neutralizing harmful free radicals, thereby preventing oxidative damage to cells and biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Olivil can be synthesized through several methods. One common approach involves the stereoselective synthesis of this compound-type lignans from sugars like D-xylose or L-arabinose. The key steps in this synthesis include aldol condensation, reduction, and cyclization reactions. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In addition to synthetic routes, this compound can be extracted from natural sources such as the fruits or leaves of olive trees. Common extraction methods include solvent extraction, supercritical fluid extraction, and cold pressing. These methods are chosen based on the desired purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Olivil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and methoxy groups on the lignan structure.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides are used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can produce various esters or ethers .

Scientific Research Applications

Olivil has a wide range of scientific research applications:

Comparison with Similar Compounds

Olivil is part of a broader class of lignans, which includes compounds like pinoresinol, secoisolariciresinol, and matairesinol Compared to these lignans, this compound is unique due to its specific stereochemistry and the presence of a tetrahydrofuran ring

List of Similar Compounds

This compound stands out among these compounds due to its potent antioxidant activity and its potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3S,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-25-17-7-12(3-5-15(17)22)9-20(24)11-27-19(14(20)10-21)13-4-6-16(23)18(8-13)26-2/h3-8,14,19,21-24H,9-11H2,1-2H3/t14-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHIKUCXNBQDEM-JSNMRZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2955-23-9
Record name Olivil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLIVIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P22CU5PR9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Olivil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olivil
Reactant of Route 2
Olivil
Reactant of Route 3
Olivil
Reactant of Route 4
Olivil
Reactant of Route 5
Olivil
Reactant of Route 6
Olivil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.